molecular formula C11H17IN2 B7856962 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide

2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide

Cat. No.: B7856962
M. Wt: 304.17 g/mol
InChI Key: IQYRHIWQZDZRFF-UHFFFAOYSA-M
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Description

2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide typically involves cyclization reactions, ring annulation, and cycloaddition processes. One common approach is the fusion of a pyrazinone ring to an existing pyrrole ring[_{{{CITATION{{{2{A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a ... - MDPI](https://www.mdpi.com/2673-401X/2/2/11). Multicomponent reactions are also employed to construct the pyrrolopyrazine scaffold[{{{CITATION{{{_2{A Review of the Synthetic Strategies toward Dihydropyrrolo1,2-a ... - MDPI.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A Review of the Synthetic Strategies toward Dihydropyrrolo1,2-a ... - MDPI.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease processes.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating infections, inflammation, and other conditions.

Industry: In the industrial sector, this compound can be used in the production of organic materials and natural products. Its bioactive properties make it a candidate for use in various applications, including coatings, adhesives, and other functional materials.

Mechanism of Action

The mechanism by which 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanisms are still under investigation, but research suggests that it may involve the inhibition of key signaling pathways involved in disease processes.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines: These compounds share a similar pyrrolopyrazine scaffold but have a trifluoromethyl group instead of a methyl group.

  • 5H-pyrrolo[2,3-b]pyrazines: These derivatives have a different ring structure but also exhibit biological activities similar to pyrrolopyrazines.

Uniqueness: 2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that other similar compounds may not.

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Properties

IUPAC Name

2-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2.HI/c1-3-5-10-11-6-4-7-13(11)9-8-12(10)2;/h4,6-7H,3,5,8-9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRHIWQZDZRFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=[N+](CCN2C1=CC=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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